3-(azepan-1-ylsulfonyl)-4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
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Description
3-(azepan-1-ylsulfonyl)-4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a useful research compound. Its molecular formula is C17H23ClN2O5S2 and its molecular weight is 434.95. The purity is usually 95%.
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Scientific Research Applications
Ring Expansion and Cyclization Reactions
Functionalized azetidines, dihydrofurans, and unorthodox motifs like dioxa-3-azabicyclonon-4-enes have been synthesized through ring expansion reactions. Such reactions, involving transition metal-free conditions, highlight the diverse synthetic utility of compounds containing similar structural frameworks to the specified benzamide derivative. These methodologies can potentially apply to the synthesis of complex heterocyclic compounds for various applications in medicinal chemistry and drug discovery (Suraj & Swamy, 2022).
Intramolecular Cyclization for Heterocyclic Synthesis
Intramolecular cyclization of enamides has been utilized to synthesize tetrahydro-thieno[3,2-b]azepin-5-ones and pyrrolidin-2-ones, demonstrating the synthetic versatility of incorporating sulfur and nitrogen heteroatoms in complex cyclic structures. This approach underscores the potential of similar benzamide derivatives in constructing bioactive heterocycles (Danilyuk et al., 2016).
Antimicrobial Activity of Benzamide Derivatives
The synthesis of novel quinazolinone derivatives from reactions involving benzamide compounds has shown significant antimicrobial activity. This suggests that derivatives of benzamides, by extension, could serve as precursors in the development of new antimicrobial agents, highlighting their potential applications in addressing microbial resistance (Habib, Hassan, & El‐Mekabaty, 2013).
Rh(III)-Catalyzed C-H Activation
The Rh(III)-catalyzed C–H activation/cycloaddition of benzamides has been leveraged for the selective synthesis of biologically interesting heterocycles, including spiro dihydroisoquinolinones and furan-fused azepinones. This methodology could be relevant for the functionalization and diversification of benzamide derivatives in medicinal chemistry (Cui, Zhang, & Wu, 2013).
Properties
IUPAC Name |
3-(azepan-1-ylsulfonyl)-4-chloro-N-(1,1-dioxothiolan-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O5S2/c18-15-6-5-13(17(21)19-14-7-10-26(22,23)12-14)11-16(15)27(24,25)20-8-3-1-2-4-9-20/h5-6,11,14H,1-4,7-10,12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDUFLGELUPDEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3CCS(=O)(=O)C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.